2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Mechanism of Action
Target of Action
The primary targets of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole are Mycobacterium tuberculosis (Mtb) and human liver cancer Hep G2 cell line . These targets play a crucial role in the pathogenesis of tuberculosis and liver cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting the growth of Mtb and inducing cell death in the Hep G2 cell line . The compound’s interaction with its targets leads to changes in the cellular processes of these organisms, resulting in their inhibition or death .
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mtb and Hep G2 cells
Pharmacokinetics
The compound’s effectiveness against mtb and hep g2 cells suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The compound’s action results in the inhibition of Mtb growth and the induction of cell death in the Hep G2 cell line . This leads to a decrease in the number of these organisms, thereby mitigating the diseases they cause .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can affect the effectiveness of radiation therapy . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, leading to changes in their function
Cellular Effects
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens or nitronium ions for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol, acetic acid, or dichloromethane, and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazole, while halogenation can produce various halogenated derivatives .
Scientific Research Applications
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Probes: It is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonic devices.
Antimicrobial Agents: Research has demonstrated its efficacy against various microbial strains, making it a candidate for the development of new antimicrobial drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole
- 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Uniqueness
Compared to similar compounds, 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and potential for further chemical modifications, making it a versatile scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHTMDQLGOMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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